2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(4-bromo-3-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTLVHCPSRSAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Based Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) in dichloroethane solvents is a widely adopted method. A patent by CN104098449B demonstrates high-yield monobromination of 2,6-dimethoxy-4-methylphenol under controlled conditions:
- Solvent : 1,2-Dichloroethane, 1,2-dichloropropane, or 1,3-dichloropropane (3–7× substrate mass).
- Promoter : Glacial acetic acid (1–3× molar equivalents relative to substrate).
- Conditions : 30–50°C, bromine addition over 1–3 hours, reaction time 5–20 hours.
- Yield : Up to 98% purity by HPLC.
Mechanistic Insight : The acetic acid protonates the hydroxyl group, deactivating the aromatic ring and directing bromine to the para position relative to the methyl group.
Vapor-Phase Bromination
An alternative method from EP0420556A2 describes solvent-free bromination using vaporized reagents:
- Substrate : 3-Methylanisole (methoxy-protected phenol).
- Conditions : 10–200 mm Hg pressure, <100°C, bromine vapor introduced into a reactor containing substrate vapor.
- Advantages : Eliminates solvent waste, minimizes dibrominated byproducts.
Application : While developed for 4-bromo-3-methylanisole, this approach can be adapted for brominating 3-methylphenol derivatives after demethylation.
Formation of the Aminomethyl Linkage
Mannich Reaction
The Mannich reaction is a cornerstone for introducing aminomethyl groups. A typical protocol involves:
- Reactants : 4-Bromo-3-methylaniline, formaldehyde, and 6-methoxyphenol.
- Catalyst : Hydrochloric acid or glacial acetic acid.
- Conditions : Reflux in ethanol or aqueous medium for 4–12 hours.
Example Protocol :
- Combine equimolar 4-bromo-3-methylaniline, 6-methoxyphenol, and 37% formaldehyde solution.
- Add glacial acetic acid (2× molar equivalents) and reflux at 80°C for 8 hours.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
Reductive Amination
For substrates sensitive to acidic conditions, reductive amination offers a milder alternative:
- Schiff Base Formation : React 4-bromo-3-methylaniline with 2-hydroxy-3-methoxybenzaldehyde in methanol.
- Reduction : Treat the imine intermediate with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).
- Workup : Acidify, extract, and recrystallize.
Advantages : Higher selectivity, reduced side reactions.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
- Bromination : 30–50°C balances reaction rate and selectivity.
- Aminomethylation : Reflux conditions (70–80°C) ensure complete conversion within 6–10 hours.
Purification and Characterization
Crystallization
Cooling the reaction mixture to 10°C induces crystallization, yielding >98% pure product after filtration.
Spectroscopic Analysis
- ¹H NMR : Key signals include δ 2.34 (s, CH₃), δ 3.87–3.90 (s, OCH₃), δ 5.48 (s, OH), and δ 6.58 (s, aromatic H).
- HPLC : Purity >99% achieved using C18 columns with acetonitrile/water mobile phases.
Data Tables
Table 1: Bromination Conditions and Outcomes
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,2-Dichloroethane | 35 | 10 | 98.1 | 99.6 |
| 1,3-Dichloropropane | 35 | 20 | 97.3 | 99.5 |
| Vapor-phase | 50 | 5 | 95.0 | 98.0 |
Table 2: Aminomethylation Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Mannich Reaction | Acetic acid | 8 | 89 |
| Reductive Amination | NaBH₄ | 6 | 85 |
Chemical Reactions Analysis
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol has been investigated for its biological activity, particularly as a potential therapeutic agent. Studies have shown that it can interact with biological targets such as proteins and enzymes, influencing their activity and cellular processes.
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted its binding affinity with specific receptors, suggesting potential applications in drug development.
Material Science
The compound's structural characteristics allow it to be used as a building block in the synthesis of advanced materials, including:
- Nanomaterials : It can be incorporated into mesoporous materials or used in the fabrication of nanocomposites due to its functional groups that facilitate interactions at the nanoscale .
- Polymeric Systems : The phenolic structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- UV-Visible Spectroscopy : Used to study electronic transitions and assess purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : Useful for identifying functional groups within the molecule .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to derivatives with variations in halogen type, substituent positions, and additional functional groups (Table 1).
Table 1: Structural Analogs and Key Differences
*Calculated based on C₁₅H₁₅BrNO₂.
Key Observations :
Physicochemical and Spectroscopic Properties
- Thermal Stability : Schiff base analogs (e.g., ) decompose above 210°C, while secondary amines like the target compound may exhibit higher stability due to reduced reactivity .
- Spectroscopic Characterization :
- FT-IR : N-H stretches (~3300 cm⁻¹, secondary amine), C-Br vibrations (~600 cm⁻¹), and O-H bonds (~3400 cm⁻¹) distinguish the target from chloro analogs (C-Cl ~700 cm⁻¹) .
- NMR : Methoxy protons resonate at δ ~3.8 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
Table 2: Antioxidant and Toxicity Profiles
Biological Activity
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is a complex organic compound notable for its unique structural features, including a bromo-substituted aromatic ring and a methoxy group. Its molecular formula contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H16BrN1O2
- Molar Mass : Approximately 336.22 g/mol
This compound features multiple functional groups, which enhance its reactivity and potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various bacterial strains.
- Antitumor Potential : The compound has been studied for its potential antitumor effects, particularly in breast cancer cell lines. It appears to interact with specific molecular targets involved in tumor progression .
- Enzyme Inhibition : It may inhibit certain enzymes associated with cancer metabolism, contributing to its antitumor activity.
The mechanism of action involves the compound's interaction with specific proteins and enzymes, leading to alterations in cellular processes. This interaction can disrupt pathways critical for cell proliferation and survival, particularly in cancer cells.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
- Antitumor Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Bromo-substituted, methoxy group | Yes (MIC: 32-128 µg/mL) | Yes (IC50: 15 µM) |
| 4-Bromo-2-Methoxyphenol | Lacks amino group | Moderate | Limited |
| 2-Bromo-4-Methylphenol | Different substitution pattern | Low | Minimal |
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the observed activities of this compound. Potential studies could focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To uncover detailed pathways affected by the compound.
- Synthesis of Derivatives : To explore analogs that may enhance potency or selectivity.
Q & A
Basic: What methodologies are recommended for synthesizing 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol with high purity and yield?
Answer:
A multi-step synthesis approach is typically employed, starting with the condensation of 4-bromo-3-methylaniline with a methoxyphenol derivative. Key steps include:
- Mannich Reaction: Introduce the aminomethyl group using formaldehyde or paraformaldehyde under controlled pH (7–8) to avoid side reactions.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and reaction time (12–24 hrs at 60–80°C). Post-synthesis, verify purity (>95%) via HPLC (C18 column, methanol/water mobile phase) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and aromatic protons in the 6.5–7.5 ppm range. The aminomethyl (-CH₂NH-) group appears as a singlet (~δ 4.2 ppm).
- ¹³C NMR: Confirm the methoxy carbon at δ 55–60 ppm and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₅BrN₂O₂: calculated 367.03, observed 367.02) .
- IR Spectroscopy: Detect O-H (phenolic) stretch at ~3200 cm⁻¹ and C-N (amine) at ~1250 cm⁻¹ .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The 4-bromo group activates the aromatic ring for palladium-catalyzed cross-coupling. Key considerations:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) with a biphasic solvent system (toluene/water).
- Reactivity Challenges: Steric hindrance from the adjacent methyl group may slow coupling rates. Optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to enhance efficiency .
- Monitoring: Track reaction progress via GC-MS or LC-MS to detect aryl boronate intermediates .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
Answer:
Unexpected splitting may arise from:
- Conformational Isomerism: The aminomethyl group may adopt multiple conformations, causing signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Impurity Analysis: Compare observed peaks with synthetic intermediates (e.g., unreacted 4-bromo-3-methylaniline) using spiking experiments .
- DFT Calculations: Predict chemical shifts using computational tools (e.g., Gaussian) to validate assignments .
Advanced: What experimental designs are suitable for studying the environmental fate of this compound?
Answer:
Adopt a tiered approach based on OECD guidelines :
- Phase 1 (Lab-Scale):
- Phase 2 (Ecotoxicology):
Advanced: What strategies can elucidate the compound’s potential biological activity, and how should conflicting bioassay data be addressed?
Answer:
- In Silico Screening: Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinases. Prioritize targets with binding energies < -8 kcal/mol .
- In Vitro Validation: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and compare with positive controls (e.g., doxorubicin).
- Data Contradictions: Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure). Use Western blotting to confirm target modulation (e.g., p-EGFR levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
